molecular formula C22H27N3O5S2 B2678585 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252928-28-1

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide

Katalognummer: B2678585
CAS-Nummer: 1252928-28-1
Molekulargewicht: 477.59
InChI-Schlüssel: IUOKCLXRPDFKQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 3-(3-methylbutyl) substituent on the pyrimidine ring and a 3,4,5-trimethoxyphenyl acetamide moiety. Its design integrates a sulfanyl linker and a trimethoxyphenyl group, which are associated with enhanced bioavailability and target affinity in analogous compounds .

Eigenschaften

IUPAC Name

2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-13(2)6-8-25-21(27)20-15(7-9-31-20)24-22(25)32-12-18(26)23-14-10-16(28-3)19(30-5)17(11-14)29-4/h7,9-11,13H,6,8,12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOKCLXRPDFKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide , with the CAS number 1252820-34-0, is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. Its molecular formula is C22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2} and it has a molecular weight of approximately 429.6 g/mol. The presence of the 3-methylbutyl substituent and the trimethoxyphenyl group contributes to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures possess notable antimicrobial properties. A study demonstrated that derivatives of similar structures exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (mg/mL)MBC (mg/mL)Active Against
Compound 10.0150.030Bacillus cereus
Compound 20.0040.008Staphylococcus aureus
Compound 30.0150.060Listeria monocytogenes

In this context, the compound under review is hypothesized to exhibit similar or enhanced antibacterial effects due to its structural complexity and functional groups .

Anticancer Activity

The potential anticancer properties of thieno[3,2-d]pyrimidine derivatives have been explored in several studies. These compounds often act by inhibiting specific enzymes or pathways critical for cancer cell proliferation. Preliminary data suggest that the compound may interact with cellular targets involved in tumor growth regulation.

One study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing that many derivatives exhibited IC50 values in the low micromolar range, indicating effective inhibition of cancer cell viability .

The mechanism through which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
  • Cell Cycle Disruption : Interference with cell cycle progression leading to apoptosis in cancer cells.
  • Antioxidant Activity : Scavenging free radicals which can contribute to cellular damage.

Case Studies

  • Study on Antibacterial Efficacy : A comparative analysis was conducted on various thieno[3,2-d]pyrimidine derivatives where the compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics .
  • Cytotoxicity Evaluation : In vitro studies on human lung fibroblast cell lines showed that while some derivatives were cytotoxic at higher concentrations (≥10 μM), this compound maintained cellular viability above 90% at lower concentrations (≤1 μM), suggesting a favorable therapeutic index .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from quinazolinone (e.g., ) or pyrido-thieno-pyrimidine analogs (e.g., ). Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure R₁ (Pyrimidine Substituent) R₂ (Acetamide Substituent) Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(3-Methylbutyl) 3,4,5-Trimethoxyphenyl
2-[(3-Butyl-4-oxo-pyrido-thieno-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide Pyrido-thieno[3,2-d]pyrimidin-4-one 3-Butyl 3-Chloro-4-methoxyphenyl
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-(2-Methylpropyl) 3-Chloro-4-methoxyphenyl
2-{[3-Benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-Benzyl 3-Methoxyphenyl
N-(4-Butylphenyl)-2-{[3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methyl, 7-Phenyl 4-Butylphenyl

Structural Insights :

  • Acetamide Substituent (R₂) : The 3,4,5-trimethoxyphenyl group is associated with microtubule disruption and antiproliferative activity in cancer cells, as seen in colchicine analogs . Chloro or methoxy substituents in other analogs (e.g., ) may alter electronic properties and binding to kinase domains .
Physicochemical Properties
Property Target Compound Analog Analog Analog
Molecular Weight (g/mol) ~527* 463.6 437.5 463.6
Calculated LogP ~3.8* 3.5 3.2 4.1
H-Bond Donors/Acceptors 1 / 6 1 / 5 1 / 5 1 / 5
pKa ~12.7 (predicted) N/A 12.77 (predicted) N/A

*Estimated based on structural similarity to analogs.

Key Observations :

  • The target’s higher molecular weight and LogP compared to and analogs may influence solubility and blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.